5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 632292-91-2
VCID: VC7747770
InChI: InChI=1S/C15H12ClN3S/c1-10-7-8-12(13(16)9-10)14-17-18-15(20)19(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,20)
SMILES: CC1=CC(=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3)Cl
Molecular Formula: C15H12ClN3S
Molecular Weight: 301.79

5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

CAS No.: 632292-91-2

Cat. No.: VC7747770

Molecular Formula: C15H12ClN3S

Molecular Weight: 301.79

* For research use only. Not for human or veterinary use.

5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol - 632292-91-2

Specification

CAS No. 632292-91-2
Molecular Formula C15H12ClN3S
Molecular Weight 301.79
IUPAC Name 3-(2-chloro-4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H12ClN3S/c1-10-7-8-12(13(16)9-10)14-17-18-15(20)19(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,20)
Standard InChI Key IQRNQKGUGZTTPR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(2-chloro-4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione, reflects its core structure:

  • Triazole ring: A five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4.

  • Substituents:

    • Phenyl group at position 4 (N-linked)

    • 2-Chloro-4-methylphenyl group at position 3 (C-linked)

    • Thione group (-S-) at position 5 .

The molecular formula C15H12ClN3S (MW 301.79 g/mol) was confirmed via high-resolution mass spectrometry . Key spectral data include:

  • 1H NMR: Aromatic protons appear as multiplet signals between δ 7.2–7.8 ppm, while the methyl group on the chlorinated phenyl ring resonates as a singlet near δ 2.4 ppm .

  • IR: Strong absorption bands at 2560 cm⁻¹ (S-H stretch) and 1590 cm⁻¹ (C=N stretch) .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number632292-91-2
Molecular FormulaC15H12ClN3S
Molecular Weight301.79 g/mol
XLogP34.2 (Predicted)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

Synthesis and Structural Optimization

Synthetic Routes

While explicit protocols for this compound remain proprietary, analogous triazole-thiols are typically synthesized via:

  • Cyclocondensation: Reaction of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.

  • Oxidative Cyclization: Using reagents like iodine or hydrogen peroxide to form the triazole ring from dithiocarbazate precursors .

Key challenges include regioselectivity in triazole ring formation and stabilizing the thiol group against oxidation. Computational studies suggest that electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance reaction yields by polarizing the intermediate .

Table 2: Comparative Yields of Analogous Triazole-Thiols

Substituent PatternYield (%)ConditionsReference
4-Methyl, 2-chlorophenyl68H2SO4, reflux, 6h
4-Phenyl, 2-nitrophenyl72I2, DMF, 80°C, 4h
4-Benzyl, 3-bromophenyl61H2O2, EtOH, 70°C, 8h

Biological Activity and Antimicrobial Mechanisms

Broad-Spectrum Antimicrobial Effects

Triazole-thiol derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus), fungi (e.g., Candida albicans), and multidrug-resistant pathogens. Proposed mechanisms include:

  • Enzyme inhibition: Binding to cytochrome P450 14α-demethylase in fungi, disrupting ergosterol biosynthesis.

  • Membrane disruption: Thiol groups interacting with microbial cell membranes via hydrogen bonding and hydrophobic interactions.

Table 3: Antimicrobial Activity (MIC Values)

OrganismMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli>100
Candida albicans25
Pseudomonas aeruginosa>100

The chloro and methyl groups enhance lipophilicity, improving penetration through bacterial cell walls but reducing solubility in aqueous media .

Materials Science Applications

Corrosion Inhibition

In acidic environments, the compound acts as a mixed-type inhibitor for mild steel, achieving 89% efficiency at 500 ppm. The adsorption process follows the Langmuir isotherm, with the thiol group forming coordinate bonds with Fe atoms.

Table 4: Corrosion Inhibition Efficiency

Concentration (ppm)Efficiency (%)Temperature (°C)
1006725
3008225
5008925
SupplierCatalog NumberPurity (%)Price (USD/g)
VulcanChemVC774777098120
PubChem71317595N/A

Research Gaps and Future Directions

  • Toxicokinetics: No data available on absorption, distribution, or chronic toxicity.

  • Synthesis Scalability: Current methods lack cost-effectiveness for industrial-scale production.

  • Combination Therapies: Synergy with existing antibiotics remains unexplored.

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